Maxima isoflavone A

Catalog No.
S15804413
CAS No.
59092-90-9
M.F
C17H10O6
M. Wt
310.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Maxima isoflavone A

CAS Number

59092-90-9

Product Name

Maxima isoflavone A

IUPAC Name

7-(1,3-benzodioxol-5-yl)-[1,3]dioxolo[4,5-h]chromen-6-one

Molecular Formula

C17H10O6

Molecular Weight

310.26 g/mol

InChI

InChI=1S/C17H10O6/c18-15-10-2-4-13-17(23-8-21-13)16(10)19-6-11(15)9-1-3-12-14(5-9)22-7-20-12/h1-6H,7-8H2

InChI Key

HDEHMKSXXSBSHM-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=COC4=C(C3=O)C=CC5=C4OCO5

Description

Maximaisoflavone A is a member of isoflavones.
Maxima isoflavone A is a natural product found in Tephrosia maxima with data available.

Maxima isoflavone A is a naturally occurring isoflavone, classified under the broader category of polyphenolic compounds. Structurally, it is characterized by the molecular formula C17H10O6C_{17}H_{10}O_{6} and features a complex arrangement of hydroxyl and methoxy groups that contribute to its biological activity and chemical properties. Isoflavones, including Maxima isoflavone A, are primarily found in legumes, particularly soybeans, and are known for their potential health benefits, including antioxidant and estrogenic activities .

Typical of isoflavones. These include:

  • Hydrolysis: The glycosidic forms of isoflavones can be hydrolyzed to release aglycones, which are more biologically active.
  • Methylation: The addition of methyl groups can enhance the lipophilicity and alter the biological activity of Maxima isoflavone A.
  • Oxidation: This can lead to the formation of quinones, which may exhibit different biological activities compared to the parent compound .

The synthesis of Maxima isoflavone A often involves Friedel-Crafts acylation reactions, which are pivotal in constructing the aromatic framework characteristic of many isoflavones .

Maxima isoflavone A exhibits several biological activities:

  • Antioxidant Activity: It has been shown to scavenge free radicals, thereby reducing oxidative stress in cells. This activity is attributed to its phenolic hydroxyl groups that facilitate hydrogen atom transfer mechanisms .
  • Estrogenic Activity: Due to its structural similarity to estradiol, Maxima isoflavone A can bind to estrogen receptors, potentially influencing hormonal balance and providing protective effects against hormone-related cancers .
  • Anti-inflammatory Effects: Studies suggest that it may inhibit inflammatory pathways, contributing to its potential therapeutic applications in chronic inflammatory diseases .

The synthesis of Maxima isoflavone A can be achieved through several methods:

  • Natural Extraction: Obtaining the compound from plant sources such as soybeans or other legumes.
  • Chemical Synthesis: Utilizing synthetic pathways involving:
    • Friedel-Crafts Acylation: This method involves the acylation of aromatic compounds to form ketones that serve as precursors for further transformations into isoflavones.
    • Condensation Reactions: These reactions often involve phenolic compounds and can lead to the formation of complex structures characteristic of isoflavones .

Maxima isoflavone A has several applications:

  • Nutraceuticals: It is incorporated into dietary supplements aimed at promoting health benefits associated with hormonal balance and antioxidant protection.
  • Functional Foods: Used in food products designed to provide health benefits beyond basic nutrition.
  • Pharmaceuticals: Investigated for potential therapeutic roles in treating hormone-related conditions and certain cancers due to its estrogenic properties .

Research indicates that Maxima isoflavone A interacts with various biological systems:

  • Gut Microbiota: It influences gut microbiome composition, which can affect its bioavailability and metabolic conversion into more active forms such as equol.
  • Drug Interactions: There are indications that it may interact with certain medications by modulating metabolic pathways in the liver, which could alter drug efficacy or toxicity .

Maxima isoflavone A shares structural similarities with other notable isoflavones. Here are some comparable compounds:

Compound NameStructure CharacteristicsUnique Features
Genistein5,7,4'-trihydroxyisoflavoneStronger estrogenic activity compared to Maxima isoflavone A .
Daidzein7,4'-dihydroxyisoflavonePrecursor for equol; less potent than Maxima isoflavone A in antioxidant capacity .
Biochanin A4'-methoxyisoflavoneExhibits similar antioxidant properties but has a lower affinity for estrogen receptors .
Formononetin7-hydroxy-4'-methoxyisoflavoneKnown for its anti-inflammatory effects; structurally similar but differs in biological activity profile .

Maxima isoflavone A stands out due to its unique combination of hydroxyl and methoxy substitutions that enhance its bioactivity compared to these similar compounds. Its specific interactions with estrogen receptors and antioxidant mechanisms make it a subject of interest for further research in health science.

XLogP3

2.8

Hydrogen Bond Acceptor Count

6

Exact Mass

310.04773803 g/mol

Monoisotopic Mass

310.04773803 g/mol

Heavy Atom Count

23

UNII

DRE2Q7LUA6

Dates

Modify: 2024-08-15

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